18-Hydroxy-19-nordeoxycorticosterone

Mineralocorticoid Receptor Receptor Binding 19-Nor-Steroid

18-Hydroxy-19-nordeoxycorticosterone (18-OH-19-nor-DOC; CAS 88542-91-0) is a synthetic 19-nor-corticosteroid with weak mineralocorticoid activity. It is recognized as a metabolite produced from 19-nor-deoxycorticosterone (19-nor-DOC) by rat adrenal homogenates, placing it within the biologically significant 19-nor-steroid pathway.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 88542-91-0
Cat. No. B1201613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Hydroxy-19-nordeoxycorticosterone
CAS88542-91-0
Synonyms18-hydroxy-19-nordeoxycorticosterone
18-OH-19-norDOC
19-nor-18-hydroxydeoxycorticosterone
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CC(C2(C1C3CCC4=CC(=O)CCC4C3CC2)CO)C(=O)CO
InChIInChI=1S/C20H28O4/c21-10-19(24)18-6-5-17-16-3-1-12-9-13(23)2-4-14(12)15(16)7-8-20(17,18)11-22/h9,14-18,21-22H,1-8,10-11H2/t14-,15+,16+,17-,18+,20+/m0/s1
InChIKeyTXNMTZQJFAFSJJ-PYCASWLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Hydroxy-19-nordeoxycorticosterone (CAS 88542-91-0): A 19-Nor-Steroid Mineralocorticoid for Pathway-Specific Research


18-Hydroxy-19-nordeoxycorticosterone (18-OH-19-nor-DOC; CAS 88542-91-0) is a synthetic 19-nor-corticosteroid with weak mineralocorticoid activity. It is recognized as a metabolite produced from 19-nor-deoxycorticosterone (19-nor-DOC) by rat adrenal homogenates, placing it within the biologically significant 19-nor-steroid pathway [1]. The compound binds to the aldosterone (mineralocorticoid) receptor with an affinity similar to that of 18-hydroxydeoxycorticosterone (18-OH-DOC) and spironolactone [2].

18-Hydroxy-19-nordeoxycorticosterone (CAS 88542-91-0) Selection Rationale vs. Generic Analogs


18-OH-19-nor-DOC cannot be generically substituted by its closest structural analog, 18-OH-DOC, despite their shared receptor affinity profile [1]. The critical difference lies in their distinct biosynthetic origins: 18-OH-19-nor-DOC is specifically produced from the 19-nor-DOC substrate via the 19-nor-steroid pathway, whereas 18-OH-DOC originates from the classical DOC pathway [2]. Researchers investigating the unique role of the 19-nor pathway in hypertension or mineralocorticoid excess disorders require 18-OH-19-nor-DOC as a pathway-specific probe or analytical standard to ensure experimental specificity and avoid cross-interference from classical pathway metabolites.

18-Hydroxy-19-nordeoxycorticosterone (CAS 88542-91-0) Quantitative Differentiation Data vs. Analogs


Mineralocorticoid Receptor Binding Affinity vs. 18,19-DiOH-DOC

18-OH-19-nor-DOC demonstrates significant binding to the aldosterone receptor, whereas the structurally related 18,19-dihydroxydeoxycorticosterone (18,19-diOH-DOC) shows no appreciable binding at the tested concentration. This establishes a critical functional distinction between two closely related 19-nor metabolites [1].

Mineralocorticoid Receptor Receptor Binding 19-Nor-Steroid

In Vivo Mineralocorticoid Potency (Sodium Retaining Activity) vs. Deoxycorticosterone (DOC)

The sodium retaining activity of 18-OH-19-nor-DOC was quantified as a fraction of the potent mineralocorticoid deoxycorticosterone (DOC). Its activity profile mirrors that of 18-OH-DOC, providing a benchmark for its relative physiological effect [1].

Mineralocorticoid Activity Sodium Retention Bioassay

Distinct Biosynthetic Origin as a Specific Product of the 19-Nor-Steroid Pathway

Incubation of rat adrenal homogenates with 19-nor-deoxycorticosterone (19-nor-DOC) leads to the formation of 19-nor-18-hydroxydeoxycorticosterone (18-OH-19-nor-DOC) and 19-nor-corticosterone. This directly contrasts with 18-OH-DOC, which is produced from the classical DOC substrate [1].

Steroidogenesis Metabolic Pathway Adrenal Metabolism

18-Hydroxy-19-nordeoxycorticosterone (CAS 88542-91-0): High-Value Application Scenarios Based on Evidence


Analytical Reference Standard for 19-Nor-Steroid Pathway LC-MS/MS Assays

18-OH-19-nor-DOC is required as a certified reference standard to develop and validate quantitative LC-MS/MS methods specific to the 19-nor-steroid pathway. Because its production depends exclusively on 19-nor-DOC as a precursor [1], its measurement in biological matrices serves as a direct index of this pathway's activity, distinct from 18-OH-DOC which reflects the canonical DOC pathway. Procurement of this specific standard is mandatory to ensure chromatographic separation and accurate quantification without pathway cross-reactivity.

In Vitro Screening of CYP11B1/CYP11B2 Inhibitor Selectivity

In assays designed to evaluate the selectivity of novel CYP11B1 or CYP11B2 inhibitors, 18-OH-19-nor-DOC can serve as a specific substrate or product marker for the 19-nor pathway. As evidenced by adrenal homogenate studies, its formation is enzymatically catalyzed [1]. Using this compound instead of 18-OH-DOC allows researchers to distinguish inhibitory effects on the classical versus 19-nor pathways, a critical requirement for characterizing inhibitor selectivity.

Reference Compound for Weak Mineralocorticoid Receptor Activation Studies

For functional assays on mineralocorticoid receptor (MR) activation, 18-OH-19-nor-DOC provides a defined, low-potency agonist benchmark. Quantitative data confirms its sodium retaining activity is exactly 0.04 times that of DOC and its receptor binding is equivalent to 18-OH-DOC and spironolactone [2]. This makes it a useful reference compound for calibrating partial agonist or antagonist assays, where a compound with predictable, weak intrinsic activity is needed.

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